![molecular formula C18H22N4O3 B2817200 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189499-92-9](/img/structure/B2817200.png)
8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a 1H-1,2,3-triazole ring, a dimethoxybenzoyl group, and an 8-azabicyclo[3.2.1]octane structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1H-1,2,3-triazole ring could potentially be formed through a Huisgen cycloaddition, a type of click chemistry . The dimethoxybenzoyl group might be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1H-1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The 8-azabicyclo[3.2.1]octane structure is a bicyclic structure with eight carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The 1H-1,2,3-triazole ring might undergo reactions at the nitrogen atoms, such as substitution or addition reactions . The dimethoxybenzoyl group could potentially undergo reactions at the carbonyl group, such as reduction or nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxybenzoyl group might increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Synthesis and Structural Studies
Azabicyclo[3.2.1]octane derivatives, including those with dimethoxybenzoyl and triazolyl groups, are synthesized through methods that often involve radical translocation reactions or cyclization processes. For instance, the synthesis of bridged azabicyclic compounds using radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines and pyrrolidines showcases the synthetic routes to obtain azabicyclo[3.2.1]octane systems (Ikeda, Kugo, & Sato, 1996; Sato, Kugo, Nakaumi, Ishibashi, & Ikeda, 1995). These processes highlight the intricate methods used to create the azabicyclo[3.2.1]octane framework, which could be relevant for synthesizing the compound of interest.
Another study discusses the synthesis of a conformationally rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, emphasizing the role of azabicyclic compounds in mimicking biologically relevant structures (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009). This suggests that similar strategies could be applied in the context of the compound , for creating rigid analogues of bioactive molecules.
Applications in Organic Synthesis and Biological Studies
The diverse reactivity and structural motifs of azabicyclo[3.2.1]octane derivatives make them valuable in the synthesis of natural products and biologically active compounds. For example, the comprehensive coverage of 2,8-diheterobicyclo[3.2.1]octane ring systems in natural products and their synthetic analogues highlights their significance in modern organic synthesis (Flores & Díez, 2014). These systems are used as building blocks for creating molecules with potential therapeutic applications, suggesting that compounds like 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane could be explored for similar applications.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-12-6-7-13(22)11-14(10-12)21-9-8-19-20-21/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAGXHCKWIWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
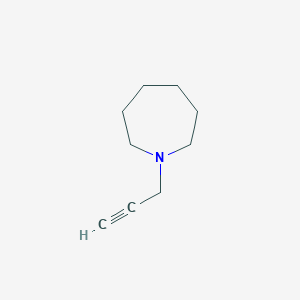

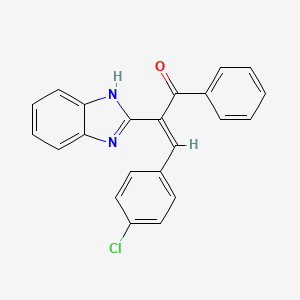
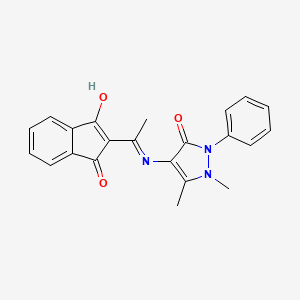
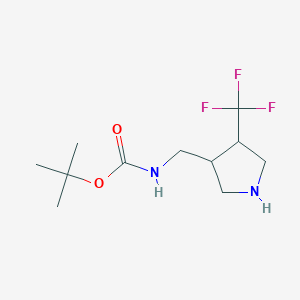
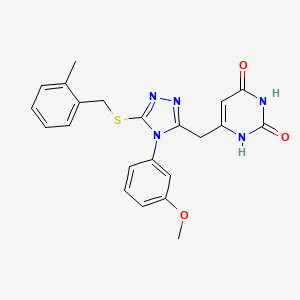
![4,6-Dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2817129.png)
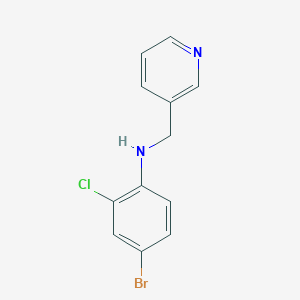
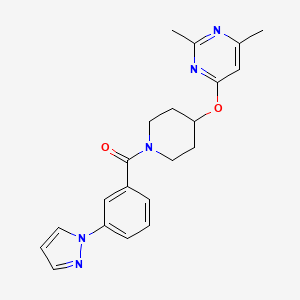
![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)

![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)

![3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B2817140.png)
